molecular formula C18H16FNO3 B2451879 N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide CAS No. 1705100-35-1

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide

Cat. No.: B2451879
CAS No.: 1705100-35-1
M. Wt: 313.328
InChI Key: VOMOXXFQYDBDOO-UHFFFAOYSA-N
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Description

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofurans are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide typically involves the reaction of 3-fluorophenylacetic acid with methoxyethylamine to form an intermediate, which is then cyclized with benzofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol, at temperatures ranging from 30°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes in microbial and cancer cell metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-1-benzofuran-2-carboxamide
  • 3-(3,5-dimethylbenzamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide
  • N-(3-fluorophenyl)-3-(2-(2-methoxyphenoxy)acetamido)benzofuran-2-carboxamide

Uniqueness

N-(2-(3-fluorophenyl)-2-methoxyethyl)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group and fluorine atom contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-22-17(12-6-4-7-14(19)9-12)11-20-18(21)16-10-13-5-2-3-8-15(13)23-16/h2-10,17H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOMOXXFQYDBDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2O1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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